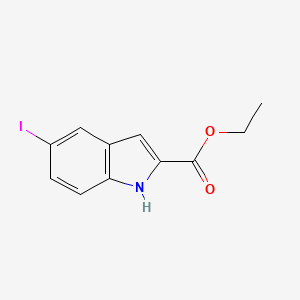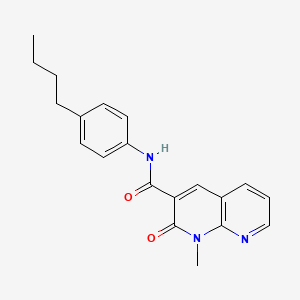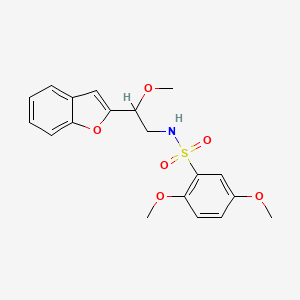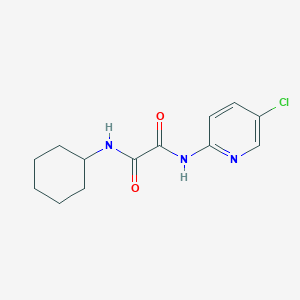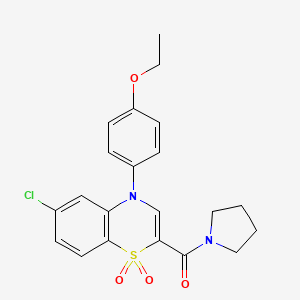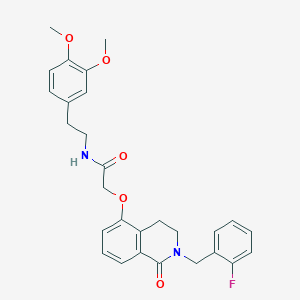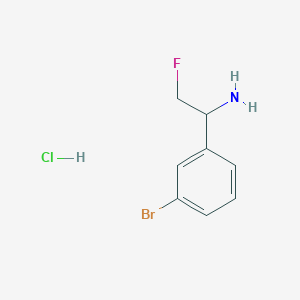
1-(3-溴苯基)-2-氟乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a fluorine atom attached to an ethanamine chain, and a hydrochloride group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
科学研究应用
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacokinetics and metabolism helps in understanding its potential therapeutic uses. It may be investigated for its effects on various biological pathways and targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes. It can be used in the synthesis of specialty chemicals and intermediates.
作用机制
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It can be inferred from related studies that the compound might interact with its targets, leading to inhibition or modulation of their activities . This interaction could result in the disruption of essential biological processes in the target organisms, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be speculated that the compound may interfere with the metabolic pathways essential for the survival and proliferation of leishmania and plasmodium species . The downstream effects could include disruption of cellular functions and eventual death of the parasites .
Pharmacokinetics
A related study on a similar compound, 1− (3′−bromophenyl)−heliamine (bh), revealed that the maximum concentration (cmax) of 56865 ± 12214 ng/mL was achieved at 100 ± 045 h after oral administration, indicating that BH was quickly absorbed into the blood circulatory system . This suggests that 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride might also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Based on the potential antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound might induce cellular stress or damage in the target organisms, leading to their death .
准备方法
The synthesis of 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 3-bromophenylacetonitrile with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by the reduction of the nitrile group to an amine using lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of alternative reagents or catalysts to improve yield and reduce costs.
化学反应分析
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-), leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
相似化合物的比较
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-2-chloroethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine. This compound may have different reactivity and biological activity due to the difference in halogen atoms.
1-(3-Bromophenyl)-2-methylethan-1-amine hydrochloride: Contains a methyl group instead of a fluorine atom. This structural change can significantly alter its chemical and biological properties.
1-(3-Bromophenyl)-2-hydroxyethan-1-amine hydrochloride: Features a hydroxyl group instead of a fluorine atom. This compound may exhibit different solubility and reactivity characteristics.
The uniqueness of 1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
1-(3-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
属性
IUPAC Name |
1-(3-bromophenyl)-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYTWDIMYCHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CF)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
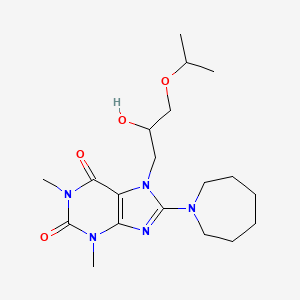
![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
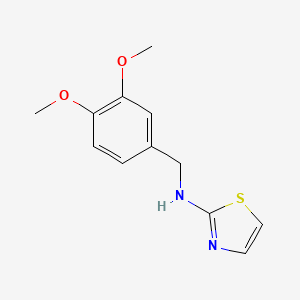
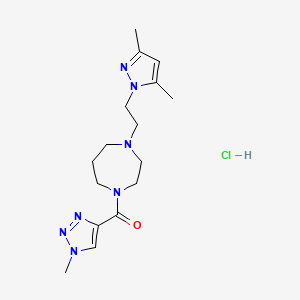
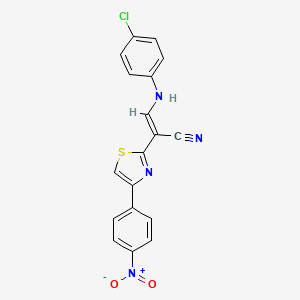
![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)
